Boc-Phe(3-Me)-OH

Description

Significance in Bioorganic Chemistry and Medicinal Chemistry

In the realms of bioorganic and medicinal chemistry, Boc-Phe(3-Me)-OH serves as a critical building block for creating novel therapeutic agents. chemimpex.com Natural peptides, despite their high potency and specificity, often have limited therapeutic use due to rapid degradation by proteases and poor membrane permeability. sigmaaldrich.com The incorporation of unnatural amino acids like this compound into peptide sequences is a well-established strategy to overcome these limitations. sigmaaldrich.com

The methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain. chemimpex.com This modification can enhance the stability of the resulting peptide and improve its pharmacokinetic properties, which is advantageous in the development of bioactive peptides and drug candidates. chemimpex.com Researchers utilize this compound in the synthesis of therapeutic peptides targeting a range of conditions, including cancer and neurological disorders. chemimpex.comchemimpex.com Its incorporation can lead to the development of more effective treatments by creating targeted therapies and modulating biological activity through the design of enzyme inhibitors and receptor modulators. chemimpex.comchemimpex.com

Role as a Conformationally Constrained Amino Acid Derivative

A key feature of this compound is its role as a conformationally constrained amino acid. The conformation of a peptide is defined by a series of torsional angles along its backbone (Φ, ψ, ω) and in its amino acid side chains (χ). mdpi.com For aromatic amino acids like phenylalanine, the χ angles dictate the orientation of the phenyl ring relative to the peptide backbone. The introduction of a methyl group on the phenyl ring, as in this compound, creates steric hindrance that restricts the free rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. researchgate.netnih.gov

This restriction of side-chain dihedral angles is a powerful strategy in peptidomimetic design. researchgate.net By limiting the number of accessible low-energy conformations, the peptide is essentially "pre-organized" into a shape that is more favorable for binding to its biological target, such as a receptor or enzyme. uni-regensburg.de This can lead to several benefits:

Enhanced Potency and Selectivity : A rigidified peptide can fit more precisely into a receptor's binding pocket, leading to stronger and more selective interactions. researchgate.netuni-regensburg.de

Improved Metabolic Stability : The steric bulk of the modified side chain can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in vivo. sigmaaldrich.com

The use of such constrained amino acids is a sophisticated tool for medicinal chemists to fine-tune the pharmacological profile of peptide-based drug candidates. sigmaaldrich.comuni-regensburg.de

Overview of Research Trajectories

Research involving this compound is part of a broader trend in medicinal chemistry focused on the rational design of peptidomimetics. sigmaaldrich.com The trajectory has moved from simply incorporating non-natural amino acids to using them as strategic tools to control peptide conformation and function.

One major research avenue is the systematic modification of known bioactive peptides. For instance, in the study of melanocortin receptor agonists, N-methylation of the peptide backbone is a technique used to improve selectivity. nih.gov The incorporation of conformationally constrained residues like this compound represents a complementary strategy to achieve similar goals by rigidifying the side chain. This approach is used to generate libraries of peptide analogues for screening against various biological targets, accelerating the discovery of new lead compounds. nih.gov

Another significant trajectory is the use of these building blocks in the synthesis of cyclic peptides. Cyclization is a common method to improve peptide stability and bioavailability. The defined conformational preferences of residues like this compound can help guide the cyclization process and result in a cyclic peptide with a predictable and stable three-dimensional structure, which is crucial for potent biological activity.

| Research Application | Description | Key Benefit(s) |

| Peptide Synthesis Building Block | Serves as a fundamental component in the solid-phase or solution-phase synthesis of modified peptides. chemimpex.comchemimpex.com | High purity and compatibility with standard synthesis protocols. chemimpex.comchemimpex.com |

| Peptidomimetic Design | Incorporated into peptide sequences to mimic natural peptide structures while offering superior properties. sigmaaldrich.com | Enhanced biological activity and resistance to proteolytic degradation. sigmaaldrich.com |

| Drug Development | Used to create novel drug candidates, particularly enzyme inhibitors and receptor modulators for targets in oncology and neurology. chemimpex.comchemimpex.com | Improved pharmacokinetic profiles and target selectivity. chemimpex.comresearchgate.net |

| Conformational Control | The 3-methyl group restricts side-chain rotation, helping to lock the peptide into a bioactive conformation. researchgate.netnih.gov | Increased potency and receptor subtype selectivity. researchgate.net |

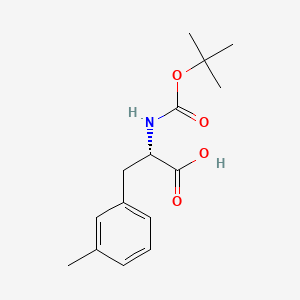

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921524 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-06-2 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Boc Phe 3 Me Oh and Its Integration

Advanced Synthesis of Boc-Phe(3-Me)-OH and Analogues

The creation of this compound with high purity and specific stereochemistry is fundamental for its successful use in peptide synthesis. This requires sophisticated synthetic strategies, particularly focusing on asymmetric approaches to control the chiral center at the alpha-carbon.

Asymmetric synthesis is essential for producing enantiomerically pure amino acids. Several methods are employed to establish the desired stereochemistry in precursors to this compound.

Asymmetric [2+2] Cycloaddition: The β-lactam synthon method is a powerful strategy for asymmetric synthesis. psu.edu This approach involves the asymmetric cycloaddition of a ketene (B1206846) and an imine. The resulting enantiopure β-lactam serves as a versatile intermediate that can be converted into the desired non-protein amino acid. psu.edu

Catalytic Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of enamines is a well-established method for producing chiral amino acids. hilarispublisher.com This technique uses chiral phosphine (B1218219) ligands, such as Me-Duphos, to direct the hydrogenation process, yielding high enantioselectivity. hilarispublisher.com

Organocatalysis: Proline and its derivatives can act as efficient organocatalysts in asymmetric reactions, such as the Mannich reaction. hilarispublisher.comclockss.org In this context, an aldehyde, an amine, and a ketone can be combined to form a β-amino carbonyl compound with high diastereo- and enantioselectivity, which can then be converted to the target amino acid. hilarispublisher.com The catalyst, like proline, forms a nucleophilic enamine intermediate and activates the electrophile through hydrogen bonding. clockss.org

Asymmetric Alkylation: Another effective method is the asymmetric alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst. This approach allows for the stereoselective introduction of the 3-methylbenzyl side chain. rsc.org

These methods provide robust pathways to chiral amino acid derivatives, which are then N-terminally protected with the Boc group to yield the final this compound building block.

Maintaining and controlling the stereochemistry throughout the synthesis is paramount. For phenylalanine analogues, stereochemical integrity is critical for the final peptide's biological activity.

One key strategy involves the stereospecific transformation of precursors where the chirality is already established. For instance, the synthesis of stereoisomers of deuteriated phenylalanine was achieved by side-chain bromination of a phenylalanine derivative, followed by deuteriolysis. rsc.org This latter step proceeds with retention of configuration, ensuring that the stereochemistry of the starting material is transferred to the product. rsc.org This principle of using a stereochemically defined precursor and ensuring subsequent reactions proceed with known and controlled stereochemical outcomes (retention or inversion) is fundamental.

In methods like ester enolate–imine cyclocondensation to form β-lactams, the use of chiral auxiliaries guides the stereochemical outcome of the reaction, leading to a product with high diastereomeric excess. psu.edu Similarly, in catalytic processes, the chiral environment provided by the catalyst-substrate complex dictates the facial selectivity of the reaction, ensuring the formation of one enantiomer over the other. clockss.orgnih.gov For example, in proline-catalyzed aldol (B89426) reactions, the transition state involves a hydrogen bond that orients the reacting molecules, leading to high stereoselectivity. clockss.org

Asymmetric Synthesis Approaches

Solution-Phase Peptide Synthesis (SPPS) Applications

This compound is a valuable building block in solution-phase peptide synthesis (SPPS), a classic method that remains important for large-scale synthesis and the preparation of peptide fragments. polypeptide.comsci-hub.se

The formation of the amide bond between this compound and the N-terminus of a growing peptide chain is the central event in peptide synthesis. The choice of coupling reagent and reaction conditions is critical to ensure high yields, fast reaction times, and minimal side reactions, especially racemization.

A variety of coupling reagents are available, each with specific advantages.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) reagents. peptide.comrsc.org They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. rsc.orguniupo.it

Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient and lead to rapid peptide bond formation with low levels of racemization. peptide.comrsc.org HATU is noted for being faster and causing less epimerization than HBTU. peptide.com

Phosphonium Salts: PyAOP is a highly effective phosphonium-based reagent, particularly for coupling sterically hindered amino acids like N-methylated residues. peptide.com

The optimization of reaction conditions involves the selection of appropriate solvents (e.g., DMF, DCM, Ethyl Acetate), bases (e.g., DIPEA, NMM), and temperature to maximize the coupling efficiency. uniupo.itnih.gov For instance, a general procedure for peptide coupling involves stirring the Boc-protected amino acid with a coupling agent like TBTU and an additive like HOBt before adding the amino-component and a base such as DIPEA. nih.gov

Table 1: Common Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Examples | Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | HOBt, Oxyma | Cost-effective; HOBt suppresses racemization. peptide.comrsc.orguniupo.it |

| Uronium/Aminium | HBTU, TBTU, HATU | HOBt, HOAt | High efficiency, fast reactions, low racemization. peptide.comrsc.org |

| Phosphonium | PyAOP, BOP-Cl | - | Effective for hindered couplings and cyclization. peptide.com |

For the synthesis of long peptides or proteins, a convergent or fragment condensation strategy is often superior to a linear, stepwise approach. polypeptide.comacs.org This method involves synthesizing smaller, protected peptide fragments and then coupling them together in solution.

The key advantages of this strategy include:

Purification: Intermediates are easier to purify compared to the full-length peptide, leading to a purer final product. ucl.ac.uk

Solubility: Issues related to the insolubility of long, protected peptide chains can be mitigated. polypeptide.com

In this approach, this compound would be incorporated into a peptide fragment using stepwise solution-phase or solid-phase methods. The resulting N-terminally protected fragment (e.g., with a Boc group) and C-terminally protected fragment are then coupled in solution. acs.orggoogle.com The selection of fragment coupling sites is crucial; coupling at a C-terminal Glycine or Proline residue is preferred to minimize the risk of racemization. polypeptide.com A patent for the synthesis of Semaglutide describes a fragment condensation approach where a Boc-protected peptide fragment is coupled in solution with another fragment to build the final peptide backbone. google.com

Coupling Reagents and Reaction Condition Optimization

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is well-suited for use in solid-phase peptide synthesis (SPPS), particularly employing the Boc/Bzl protection strategy. sigmaaldrich.comsigmaaldrich.compeptide.com In this methodology, the peptide is assembled sequentially while anchored to an insoluble polymer support.

The Boc/Bzl strategy is a foundational approach in SPPS. peptide.com It uses the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based groups for side-chain protection. peptide.com The synthesis cycle involves:

Deprotection: The N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a tertiary amine base, like diisopropylethylamine (DIEA), to free the N-terminal amine for coupling. peptide.com

Coupling: The next Boc-protected amino acid, such as this compound, is activated with a coupling reagent (e.g., DCC, HBTU) and reacted with the free amine on the resin-bound peptide.

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a very strong acid like hydrofluoric acid (HF). peptide.compeptide.com The use of PAM (phenylacetamidomethyl) resin is common in Boc-SPPS as it provides a more stable linkage to the peptide under the repeated TFA deprotection steps compared to the original Merrifield resin. peptide.com More recent developments include aqueous, microwave-assisted SPPS protocols using Boc-amino acid nanoparticles, which offers a more environmentally friendly approach. mdpi.com

Resin Compatibility and Linker Chemistry

The choice of solid support (resin) and the linker that attaches the nascent peptide chain to it is fundamental in Boc-based Solid Phase Peptide Synthesis (SPPS). The stability of the linker must be compatible with the repetitive acid treatments used for Boc group removal, while allowing for efficient cleavage of the final peptide from the resin.

For Boc chemistry, polystyrene-based resins are commonly used. The classic Merrifield resin , a chloromethylated polystyrene, is a foundational solid support for Boc-SPPS. chempep.com The first Boc-protected amino acid is typically attached via its cesium salt to the resin. chempep.com However, the benzyl (B1604629) ester linkage formed is somewhat labile to the trifluoroacetic acid (TFA) used for Boc deprotection, which can lead to premature cleavage and loss of peptide chains during the synthesis of long peptides. chempep.com

To address this, the phenylacetamidomethyl (PAM) resin was developed. chempep.combiosynth.com The PAM linker offers increased stability to the acidic deprotection steps, minimizing peptide loss. chempep.com The final peptide is then typically cleaved from the PAM resin using strong acids like hydrogen fluoride (B91410) (HF). chempep.combiosynth.com

Another important consideration is the type of peptide desired. For the synthesis of peptide amides, resins like the p-methylbenzhydrylamine (MBHA) resin are employed.

"Safety-catch" linkers provide additional versatility, as they are stable to both the acidic conditions of Boc deprotection and the basic conditions used in the alternative Fmoc strategy. nih.govmdpi.com These linkers require a specific activation step before the final cleavage, allowing for a broader range of reaction conditions to be used during synthesis. nih.govmdpi.com For instance, a 4-alkoxybenzyl-derived linker that anchors the C-terminal amino acid through its α-nitrogen has been developed for Boc-based SPPS, enabling on-resin cyclization. nih.gov

Table 1: Common Resins and Linkers in Boc-SPPS

| Resin/Linker | Description | Key Features | Cleavage Condition |

|---|---|---|---|

| Merrifield Resin | Chloromethylated polystyrene | Classical resin for Boc-SPPS. chempep.com | Strong acid (e.g., HF) chempep.com |

| PAM Resin | Phenylacetamidomethyl linker | Increased stability to TFA deprotection. chempep.combiosynth.com | Strong acid (e.g., HF) chempep.combiosynth.com |

| MBHA Resin | p-Methylbenzhydrylamine resin | Used for the synthesis of peptide amides. | Strong acid (e.g., HF) |

| Safety-Catch Linkers | Stable to both acid and base | Requires a specific activation step before cleavage. nih.govmdpi.com | Varies based on linker chemistry |

Automated Synthesis Protocols

The principles of Boc-SPPS are well-suited for automation, which allows for the efficient and reproducible synthesis of peptides. nih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and washing that constitute the core of SPPS. peptide.com

A typical automated protocol for Boc-SPPS involves the following steps:

Boc Deprotection: The resin-bound peptide is treated with a solution of 50% TFA in a solvent like dichloromethane (DCM) to remove the N-terminal Boc group. chempep.compeptide.com

Neutralization: After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine to enable the next coupling reaction. This is often achieved by treating the resin with a base such as diisopropylethylamine (DIEA). peptide.compeptide.com In some protocols, in-situ neutralization is performed concurrently with the coupling step. peptide.com

Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the free N-terminus of the growing peptide chain. peptide.com

Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts. peptide.com

These cycles are repeated until the desired peptide sequence is assembled. thermofisher.com The use of automated synthesizers significantly reduces manual labor and improves the consistency of the synthesis process. nih.gov Fully automated platforms have been developed that employ pre-activated building blocks, further streamlining the synthesis of complex peptides, including those containing aza-amino acids. biorxiv.org

Protecting Group Strategies in Peptide Synthesis

The success of peptide synthesis hinges on a carefully orchestrated protecting group strategy. This involves the use of temporary protecting groups for the N-terminus and more permanent protecting groups for reactive amino acid side chains.

Boc Chemistry in N-terminal Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used temporary protecting group for the α-amino group of amino acids in SPPS. thermofisher.comyoutube.com It is introduced to the amino acid prior to its use in synthesis. The Boc group is stable under the conditions required for peptide bond formation but can be readily removed under moderately acidic conditions. peptide.comthermofisher.com

The deprotection of the Boc group is typically achieved by treatment with TFA. chempep.comthermofisher.comyoutube.com The mechanism involves the formation of a tert-butyl cation, which is then scavenged to prevent side reactions. peptide.compeptide.com Scavengers, such as dithiothreitol (B142953) (DTE), are particularly important when the peptide sequence contains sensitive residues like tryptophan, methionine, or cysteine. chempep.compeptide.com

After the Boc group is removed, the newly exposed N-terminal amine is ready for the coupling of the next amino acid in the sequence. thermofisher.com This cycle of deprotection and coupling is repeated until the full-length peptide is synthesized. thermofisher.com The Boc group's reliability and well-established chemistry have made it a cornerstone of peptide synthesis for decades. chempep.comthermofisher.com

Orthogonal Protection Schemes

An orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct conditions without affecting other protecting groups. peptide.combham.ac.uk This allows for the selective deprotection of specific sites on a peptide, which is crucial for the synthesis of complex peptides with branches, cyclic structures, or post-translational modifications.

In the context of Boc-SPPS, the N-terminal Boc group is acid-labile. peptide.com The side-chain protecting groups are typically based on the benzyl (Bzl) group, which is also acid-labile but requires much stronger acidic conditions for removal, such as HF. peptide.comthermofisher.com This difference in lability allows for the selective removal of the Boc group at each step of the synthesis without affecting the side-chain protection. peptide.com While not strictly orthogonal in the sense of using completely different chemical mechanisms for removal, this "differential acid lability" serves as a practical and effective strategy. peptide.com

For more complex syntheses, truly orthogonal protecting groups can be employed. For example, the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, or the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, can be used in combination with Boc and Bzl groups. ub.edu This allows for multiple levels of selective deprotection. For instance, a peptide could be synthesized using a Boc/Bzl strategy, with a specific amino acid side chain protected by an Fmoc or Alloc group. This side chain could then be selectively deprotected and modified while the rest of the peptide remains protected.

The use of this compound is fully compatible with these orthogonal schemes. The methyl group on the phenyl ring is stable to the conditions used for the removal of Boc, Bzl, Fmoc, and Alloc groups, allowing for its seamless integration into complex peptide structures.

Synthesis of Peptidomimetics and Non-Natural Peptides Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. The incorporation of non-natural amino acids like Phe(3-Me) is a key strategy in the design of peptidomimetics.

Incorporation of Unnatural Amino Acids

The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful tool for modifying the properties of peptides. google.com These modifications can introduce conformational constraints, alter receptor binding affinity, and increase resistance to enzymatic degradation.

The synthesis of peptides containing unnatural amino acids generally follows the standard protocols for SPPS. google.com this compound can be used as a building block in the same way as any other Boc-protected amino acid. sigmaaldrich.com It is activated and coupled to the growing peptide chain using standard coupling reagents.

The presence of the methyl group on the phenylalanine ring can influence the conformation of the resulting peptide. This steric hindrance can be exploited to design peptides with specific secondary structures, such as β-turns. nih.gov The synthesis of peptidomimetics often involves the use of a combination of natural and unnatural amino acids to achieve the desired biological activity. nih.gov

The chemical synthesis of peptides allows for the incorporation of a wide variety of unnatural side chains and backbone modifications, offering a level of flexibility that is not possible with biological expression systems. nih.gov This makes it an indispensable tool for the development of novel peptide-based therapeutics.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

| Diisopropylethylamine (DIEA) |

| Hydrogen fluoride (HF) |

| Dithiothreitol (DTE) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Allyloxycarbonyl (Alloc) |

Design of Modified Peptide Backbones

The incorporation of non-canonical amino acids into peptide sequences is a fundamental strategy for the design of modified peptide backbones. This approach allows for the introduction of unique chemical functionalities and conformational constraints, which can profoundly influence the peptide's structure, stability, and biological activity. chemimpex.comntu.ac.uk The use of N-Boc-3-methyl-L-phenylalanine, or this compound, serves as a prime example of this design principle. The introduction of a methyl group at the meta-position of the phenylalanine side chain provides a tool for chemists to modulate peptide architecture.

The primary role of incorporating residues like 3-methyl-L-phenylalanine is to create peptides with tailored three-dimensional structures. chemimpex.com The additional methyl group imparts steric hindrance and alters the electronic properties of the phenyl ring, which can restrict the rotational freedom of the side chain and influence local backbone conformation. This is particularly useful in nucleating specific secondary structures, such as β-turns and β-hairpins. researchgate.net For instance, synthetic peptides containing a centrally positioned D-Pro-Xxx sequence are known to nucleate β-hairpin structures by forming a Type-II' β-turn. researchgate.netpnas.org The strategic placement of a sterically modified residue like Phe(3-Me) adjacent to such a turn-inducing segment can further stabilize the hairpin fold through favorable intramolecular interactions.

Synthetic Integration and Methodologies

The integration of this compound into a growing peptide chain typically utilizes well-established synthetic protocols, most notably solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govresearchgate.net In the context of SPPS, both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistries are prevalent, though the use of a Boc-protected amino acid naturally lends itself to the Boc strategy. researchgate.netoup.com

The Boc strategy involves the use of an acid-labile Boc group for Nα-protection. The synthesis cycle consists of:

Deprotection: Removal of the Boc group using an acid, typically trifluoroacetic acid (TFA). nih.gov

Neutralization: Neutralization of the resulting ammonium salt with a base, such as diisopropylethylamine (DIPEA). nih.gov

Coupling: Acylation of the free N-terminal amine with the next Boc-protected amino acid, such as this compound. This step requires an activating agent to convert the carboxylic acid into a more reactive species. nih.gov

A variety of coupling reagents can be employed for this purpose, with the choice depending on factors like the complexity of the sequence and the potential for side reactions.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Description | Common Use Case |

|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic carbodiimide activating agent. | Used with an additive like HOBt to suppress racemization. pnas.org |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | A uronium-based reagent known for high coupling efficiency. | Often used in automated SPPS for standard and complex sequences. nih.gov |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | Similar to HBTU, provides rapid and efficient coupling. | A common choice for solution-phase and solid-phase synthesis. nih.gov |

| DIC (N,N'-Diisopropylcarbodiimide) | A liquid carbodiimide that produces a soluble urea (B33335) byproduct. | Used with additives like 6-Cl-HOBt for difficult couplings. nih.gov |

Research Findings in Backbone Modification

Research has demonstrated that the incorporation of modified phenylalanine residues can lead to unique supramolecular assemblies. In one notable study, a hexapeptide containing two pairs of β-homophenylalanine (a homolog of phenylalanine) residues was synthesized using Boc-protected monomers and DCC/HOBt coupling methodology. pnas.org The resulting peptide, Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe, adopted a distinct β-hairpin conformation in the solid state, which self-assembled into an infinitely extended β-pleated sheet. pnas.org This illustrates how modified phenylalanine residues, positioned strategically around a turn-inducing element (d-Pro-Gly), can enforce a specific, stable fold. The principles from this study are directly applicable to the use of this compound for achieving similar conformational control in peptides composed of α-amino acids.

Furthermore, the presence of a substituent at the meta-position of a phenylalanine residue has been shown to be significant in other advanced modification strategies. For example, in palladium-catalyzed intramolecular C–H arylation reactions designed to form cyclic peptides, the use of a meta-iodinated phenylalanine residue at the i+3 or i+4 position relative to an N-terminal alanine (B10760859) was successful in generating macrocycles. chinesechemsoc.org The corresponding para-iodinated phenylalanine was found to be considerably less reactive. chinesechemsoc.org This highlights the electronic and steric influence of the substitution pattern on the aromatic ring, a factor that is also at play with the 3-methyl group of this compound, potentially influencing its utility in metal-catalyzed backbone modifications.

The incorporation of various non-canonical amino acids, including N-methylated and other modified phenylalanines, has been explored extensively to enhance peptide properties. The efficiency of these incorporations can vary significantly, as shown in ribosomal synthesis studies where N-methyl phenylalanine achieved a high yield of 99%. acs.org While mechanistically different from chemical synthesis, these biological studies underscore the significant impact that subtle modifications to the amino acid structure can have on its ability to be integrated into a polypeptide chain.

Table 2: Examples of Modified Phenylalanine Analogs in Peptide Design

| Modified Amino Acid | Synthetic Context/Finding | Reference(s) |

|---|---|---|

| N-Methyl Phenylalanine | Incorporated into peptides via ribosomal biosynthesis with up to 99% yield. acs.org | acs.org |

| p-Benzoyl-L-phenylalanine | Used to generate organisms whose growth is dependent on the presence of this non-standard amino acid. nih.gov | nih.gov |

| Fmoc-Phe(4-Me)-OH | A commercially available building block used for creating peptide libraries via SPPS. nih.gov | nih.gov |

| Fmoc-d-Phe(3-Cl)-OH | A chlorinated analog used in the synthesis of diverse peptidomimetic libraries. nih.gov | nih.gov |

| Boc-β-Phe-OH | Used in solution-phase synthesis to create a β-hairpin peptide that forms an infinite pleated β-sheet. pnas.org | pnas.org |

| meta-Iodinated Phenylalanine | Successfully used in Pd-catalyzed intramolecular C-H arylation to form cyclic peptides. chinesechemsoc.org | chinesechemsoc.org |

Chemical Reactivity and Derivatization Research

Functionalization of the Phenylalanine Side Chain

The toluene (B28343) moiety of the 3-methylphenylalanine side chain presents a key site for modification. Its reactivity is influenced by the methyl group, an activating, ortho-, para-director, and the deactivating effect of the amino acid backbone.

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying aromatic rings. makingmolecules.commasterorganicchemistry.com For the phenyl ring of Boc-Phe(3-Me)-OH, the methyl group is an activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the bulky amino acid substituent can provide steric hindrance, potentially influencing the regiochemical outcome of the substitution.

The activating nature of the methyl group would typically make the ring susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comgcwgandhinagar.com However, the presence of the electron-withdrawing N-Boc protected amino acid group can deactivate the ring towards electrophilic attack. ucalgary.ca In acidic conditions often used for EAS reactions, such as nitration (HNO₃/H₂SO₄), there is a risk of protonating the amino group (if deprotected) or even cleaving the acid-labile Boc group, which would form a deactivating -NH₃⁺ group and direct substitution to the meta position. wikipedia.orgchemistrysteps.com

Detailed studies on the electrophilic aromatic substitution of this compound itself are not extensively documented in the provided results. However, the principles of EAS on substituted benzenes suggest that reactions would likely yield a mixture of ortho- and para-substituted products relative to the methyl group, with the precise ratio depending on the specific electrophile and reaction conditions. makingmolecules.comchemistrysteps.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a prominent example. libretexts.orglibretexts.orgwikipedia.org

To engage the side chain of this compound in a Suzuki-Miyaura reaction, it would first need to be halogenated, for instance, via electrophilic aromatic substitution, to create the necessary organohalide partner. This resulting halo-substituted 3-methylphenylalanine derivative could then be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. The order of reactivity for the halide in these couplings is generally I > Br > OTf >> Cl. libretexts.org

While direct examples involving this compound are sparse, the extensive use of Suzuki-Miyaura coupling in modifying aryl halides demonstrates its potential for elaborating the structure of this amino acid. nih.govresearchgate.net Other cross-coupling reactions like the Sonogashira (coupling with a terminal alkyne) or Chan-Lam (coupling with amines or alcohols) could similarly be employed on a halogenated or boronylated derivative of the this compound side chain. organic-chemistry.orgwikipedia.org Palladium-catalyzed C-H functionalization, often guided by a directing group, also offers a pathway to directly introduce new substituents onto the aromatic ring, potentially at the para position to the methyl group. rsc.org

Electrophilic Aromatic Substitution Studies

Derivatization at the Carboxyl and Amino Termini

The carboxyl and amino groups are fundamental to the identity and reactivity of amino acids, serving as the points for peptide bond formation and other modifications. mdpi.compsu.eduvub.be

The carboxylic acid moiety of this compound readily undergoes esterification and amidation. Esterification, often to form methyl or benzyl (B1604629) esters, can be accomplished using reagents like thionyl chloride in methanol (B129727) or through DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) mediated coupling with an alcohol. psu.edunih.gov However, the use of DMAP with urethane-protected amino acids can sometimes lead to racemization. psu.edu

Amidation, the formation of a peptide bond, is central to peptide chemistry. The carboxyl group of this compound can be activated by a variety of coupling reagents (e.g., TBTU/HOBt, HATU) to react with the amino group of another amino acid ester to form a dipeptide. nih.govlookchemmall.com Direct thermal amidation with an amine is also possible, though it may require high temperatures. mdpi.comresearchgate.net These reactions are fundamental for incorporating this compound into peptide sequences. sigmaaldrich.com

Table 1: Examples of Carboxyl Termini Reactions

| Reaction Type | Reagent/Conditions | Product Type | Ref. |

|---|---|---|---|

| Esterification | Methanol, DCC, DMAP | Methyl Ester | psu.edu |

| Amidation | Benzylamine, Toluene, Reflux | Benzyl Amide | mdpi.com |

| Peptide Coupling | H-Phe-OMe, TBTU, HOBt, DIEA | Dipeptide | nih.gov |

The Boc-protected amino group is generally stable to many reaction conditions but can be selectively modified. organic-chemistry.org N-methylation and more general N-alkylation of Boc-protected amino acids are valuable for creating peptidomimetics with altered conformational properties and resistance to proteases. A common method involves the formation of a dianion at low temperatures using a strong, hindered base like potassium tert-butoxide (KOtBu), followed by quenching with an alkyl halide, such as methyl iodide. google.com This process allows for selective alkylation at the nitrogen atom. google.com

The Boc group itself is a key feature, protecting the amine during these transformations. total-synthesis.com Its stability to most nucleophiles and bases allows for a wide range of reactions to be performed at other sites of the molecule. organic-chemistry.org

Table 2: Conditions for N-Alkylation of Boc-Amino Acids

| Base | Solvent | Alkylating Agent | Temperature | Ref. |

|---|

Esterification and Amidation Reactions

Chemo- and Regioselectivity in Reactions

Chemoselectivity, the selective reaction of one functional group in the presence of others, and regioselectivity, the control of reaction at a specific site, are crucial in the derivatization of a multifunctional molecule like this compound. slideshare.netnumberanalytics.com

The use of the Boc protecting group is a prime example of achieving chemoselectivity. It masks the nucleophilicity of the alpha-amino group, allowing for selective reactions at the carboxylic acid or the aromatic side chain. organic-chemistry.orgtotal-synthesis.com For instance, in peptide coupling, the Boc group on one amino acid prevents it from reacting with itself, directing the reaction to occur between its free carboxyl group and the free amino group of a second amino acid. nih.gov

Regioselectivity is most pertinent in the functionalization of the aromatic side chain. As discussed, the methyl group directs electrophilic attack to the ortho and para positions. chemistrysteps.com In transition metal-catalyzed C-H activation, the choice of directing group and catalyst can offer high regiocontrol, sometimes overriding the inherent electronic biases of the substrate. rsc.orgntu.ac.uk Similarly, in the hydrogenation of related indole (B1671886) systems, substituents on the ring have been shown to direct the reduction to either the carbocyclic or heterocyclic ring, highlighting the subtle control that can be exerted over regiochemical outcomes. clockss.org The interplay between steric and electronic effects governs the selectivity in these transformations. numberanalytics.com

Conformational Analysis and Structural Elucidation of Boc Phe 3 Me Oh Containing Peptides

Spectroscopic Methodologies for Conformational Studies

Spectroscopic techniques are fundamental tools for investigating the conformational preferences of peptides in solution. These methods provide ensemble-averaged data on the secondary structure, folding, and intramolecular interactions.

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. nih.gov For peptides incorporating Boc-Phe(3-Me)-OH, a series of NMR experiments can elucidate its conformational properties.

Key NMR parameters for conformational analysis include:

Chemical Shifts (δ): The chemical shifts of amide protons (NH) are particularly sensitive to their environment. Deviations from random coil values can indicate the presence of stable secondary structures. mdpi.com

Temperature Coefficients (dδ/dT): The temperature dependence of amide proton chemical shifts is a diagnostic tool for identifying intramolecular hydrogen bonds. Protons involved in stable hydrogen bonds are shielded from the solvent and exhibit small temperature coefficients (typically > -4.5 ppb/K), whereas solvent-exposed protons show larger values. mdpi.com

Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY or ROESY experiments provide distance restraints between protons that are close in space (< 5 Å), which is critical for defining the peptide's fold. mdpi.com

Coupling Constants (J): Three-bond coupling constants, such as ³J(HN,Hα), can be related to the backbone dihedral angle φ via the Karplus equation, providing crucial angular restraints. mdpi.com

While specific experimental data for peptides containing this compound is not detailed in the surveyed literature, the following table illustrates the type of data that would be collected and its general interpretation for conformational analysis.

| Residue | NH Chemical Shift (δ, ppm) | dδ/dT (ppb/K) | ³J(HN,Hα) (Hz) | Key NOEs | Interpretation |

|---|---|---|---|---|---|

| Val(i) | 8.10 | -5.2 | 8.5 | Hα(i) to NH(i+1) | Likely solvent-exposed, extended conformation. |

| Phe(3-Me)(i+1) | 7.50 | -2.1 | 6.0 | NH(i+1) to NH(i+2) | Likely involved in an intramolecular H-bond (e.g., in a β-turn). |

| Ala(i+2) | 8.35 | -6.0 | 7.8 | Hα(i+1) to NH(i+2) | Likely solvent-exposed. |

Illustrative NMR Data for a Hypothetical Peptide Containing this compound. This table is for exemplary purposes to show the type of data generated and is not based on specific experimental results for this compound.

Circular dichroism techniques are highly sensitive to the chiral environment of chromophores within a peptide, making them excellent for probing secondary structure. researchgate.net

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV region (190-250 nm), arising from amide bond transitions. acs.org The resulting spectrum is characteristic of the peptide's secondary structure:

α-helices typically show a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. researchgate.net

β-sheets display a negative band around 216 nm and a positive band near 195 nm. mdpi.com

β-turns and random coils have distinct spectral features, often with a negative band near 200 nm for random coils. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measured in the infrared region. nih.govbruker.com VCD is particularly sensitive to the conformation of the peptide backbone and the formation of hydrogen bonds. ru.nl The amide I band (1600-1700 cm⁻¹) in VCD spectra can effectively discriminate between different types of helices, β-sheets, and turns. nih.govrsc.org The combination of VCD with quantum chemical calculations allows for detailed structural assignments. rsc.org For a peptide containing this compound, VCD would be instrumental in identifying local folding motifs induced by the methylated residue.

Infrared (IR) spectroscopy, particularly Fourier-transform IR (FTIR), provides valuable information about peptide secondary structure through analysis of the amide bands. thermofisher.com

Amide I (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding and secondary structure. Deconvolution of the Amide I band can reveal the relative populations of α-helices (1650-1658 cm⁻¹), β-sheets (1620-1640 cm⁻¹), turns (1660-1685 cm⁻¹), and random coils (~1645 cm⁻¹). thermofisher.comnih.gov

Amide II (~1550 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching. It is also sensitive to hydrogen bonding and conformation. acs.org

N-H Stretching Region (3200-3500 cm⁻¹): The frequency of N-H stretching can distinguish between hydrogen-bonded (~3300 cm⁻¹) and non-hydrogen-bonded (or "free") amide groups (~3400-3450 cm⁻¹), providing direct evidence of intramolecular hydrogen bond formation. acs.org

For a peptide with this compound, FTIR would be used to assess the strength and pattern of hydrogen bonding, which is key to defining the stability of any folded structures. nih.govacs.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

X-ray Crystallography of Peptides Incorporating this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in the solid state. acs.org Obtaining a single crystal of a peptide containing this compound would provide an unambiguous depiction of its conformation and packing interactions within the crystal lattice. nih.gov

The analysis of a crystal structure yields detailed information, including:

Backbone and side-chain torsion angles (φ, ψ, ω, and χ).

Intramolecular and intermolecular hydrogen bond geometries (distances and angles).

Interactions with solvent molecules and adjacent peptides in the crystal.

While this technique provides unparalleled detail, it is contingent on growing diffraction-quality crystals, which can be challenging for peptides. Furthermore, the solid-state conformation may not be the only one present in solution. No crystal structures specifically for peptides containing this compound were found in the surveyed literature. However, the table below illustrates the typical crystallographic data that would be reported from such a study.

| Parameter | Illustrative Value | Information Provided |

|---|---|---|

| Space Group | P2₁ | Symmetry of the crystal lattice. |

| Cell Dimensions (Å) | a=9.8, b=10.6, c=25.3, β=100.4° | Dimensions of the unit cell. |

| Resolution (Å) | 0.90 | Level of detail in the electron density map. |

| Torsion Angle φ [Phe(3-Me)] | -65° | Backbone conformation at the N-Cα bond. |

| Torsion Angle ψ [Phe(3-Me)] | -30° | Backbone conformation at the Cα-C' bond. |

Illustrative X-ray Crystallographic Data for a Hypothetical Peptide Crystal. This table is for exemplary purposes and does not represent real data for a this compound containing peptide.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for exploring the conformational landscape of peptides and for interpreting experimental data.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are used to model peptide conformations at the quantum mechanical level. nih.govresearchgate.net These methods can:

Perform Conformational Searches: Systematically or stochastically search the potential energy surface to identify low-energy, stable conformers. scirp.org

Calculate Relative Energies: Determine the relative stability of different conformations (e.g., various β-turns, helical structures, or extended forms) to predict the most populated states. rsc.org

Predict Spectroscopic Properties: Calculate NMR chemical shifts, IR frequencies, and VCD/ECD spectra for different conformers. rsc.org Comparing these calculated spectra with experimental data is a powerful method for validating a proposed structure. acs.org

For a peptide containing this compound, DFT calculations would be crucial for understanding how the steric bulk and electronic properties of the 3-methylphenyl group influence the side-chain orientation (χ angles) and, consequently, the backbone folding preferences. The calculations can map the energy landscape as a function of key dihedral angles, revealing the energetic barriers between different conformations. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and structural stability of peptides containing modified amino acids like this compound. These simulations provide atomistic-level insights into how the methyl group on the phenyl ring influences the peptide's accessible conformations, folding pathways, and interactions with solvent molecules. By modeling the forces between atoms, MD can predict the most stable three-dimensional structures and the transitions between different conformational states.

In studies of similar peptides, MD simulations have been crucial for characterizing folded structures, such as β-hairpins, in solution. nih.govresearchgate.net For instance, simulations can elucidate the stability of intramolecular hydrogen bonds, which are fundamental to secondary structures like β-sheets and turns. nih.govresearchgate.net The introduction of a bulky N-terminal protecting group like the tert-butyloxycarbonyl (Boc) group, combined with modifications to the side chain, can stabilize particular conformations through attractive interactions. researchgate.net MD studies can map the conformational landscape, revealing how the steric and electronic effects of the 3-methyl substitution on the phenylalanine residue restrict the rotational freedom (Chi (χ) angles) of the side chain and influence the backbone dihedral angles (Phi (φ) and Psi (ψ)). This analysis helps explain the peptide's preference for specific secondary structures, such as β-turns or extended sheets, which are precursors to larger assemblies. nih.gov Furthermore, simulations can clarify the role of solvent, showing how water or other solvents mediate intermolecular interactions that are critical for the subsequent self-assembly processes. researchgate.net

Self-Assembly and Supramolecular Structures

The incorporation of this compound into peptide sequences often imparts a strong tendency for self-assembly, a process where individual peptide molecules spontaneously organize into well-defined, ordered supramolecular structures. semanticscholar.orgnih.gov This phenomenon is driven by a complex interplay of non-covalent interactions that guide the molecules to form thermodynamically stable, higher-order architectures. The N-terminal Boc group and the aromatic nature of the phenylalanine derivative are key drivers in this process. researchgate.netfrontiersin.org The hydrophobic Boc group, along with the methyl-substituted phenyl ring, enhances the amphiphilic character of the peptide, promoting aggregation in aqueous environments to minimize exposure of hydrophobic surfaces to the solvent.

The resulting supramolecular structures can be diverse, ranging from one-dimensional nanofibers and nanotubes to more complex three-dimensional networks, which can sometimes lead to the formation of hydrogels. semanticscholar.orgnih.gov The specific architecture is highly dependent on the peptide sequence, concentration, solvent conditions, and temperature. csic.es Studies on analogous short, aromatic peptides have demonstrated that even minor chemical modifications, such as the position of a functional group or the stereochemistry of an amino acid, can dramatically alter the final assembled morphology. acs.org The self-assembly of peptides containing this compound represents a bottom-up approach to creating novel nanomaterials, where the molecular-level information encoded in the peptide sequence directs the formation of macroscopic structures. nih.gov

Non-Covalent Interactions and Aggregation

The aggregation of this compound-containing peptides into supramolecular assemblies is governed by a delicate balance of multiple non-covalent interactions. nih.govacs.org These weak forces collectively provide the thermodynamic driving force for the spontaneous organization of the peptide monomers.

Key interactions include:

Hydrogen Bonding: The peptide backbone contains amide groups that are excellent hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive networks of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. This ordered arrangement is a hallmark of many self-assembling peptide systems and is crucial for the formation of elongated fibrillar structures. nih.govnih.gov

π-π Stacking: The aromatic phenyl rings of the Phe(3-Me) residues play a critical role in aggregation through π-π stacking interactions. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, creating an attractive force. This stacking helps to stabilize the core of the assembled structure, often forming an "aromatic zipper" that holds peptide chains together. csic.esacs.org The methyl group on the ring can modulate the geometry and strength of these stacking interactions.

Hydrophobic Interactions: The non-polar tert-butyl group of the Boc protecting group and the tolyl group of the Phe(3-Me) side chain are strongly hydrophobic. In aqueous solutions, these groups are driven to associate with one another to minimize their contact with water molecules, a process known as the hydrophobic effect. This is a primary driver for the initial aggregation of peptide monomers. frontiersin.org

Van der Waals Forces: These are weak, short-range attractive forces that occur between all atoms and are significant in the close packing of peptide side chains within the core of the supramolecular structure. nih.gov

Table 1: Key Non-Covalent Interactions in the Aggregation of Aromatic Peptides

| Interaction Type | Participating Groups | Role in Aggregation |

|---|---|---|

| Hydrogen Bonding | Peptide Backbone Amides (N-H, C=O) | Directs the formation of ordered secondary structures (e.g., β-sheets). nih.govnih.gov |

| π-π Stacking | Phenyl rings of Phe(3-Me) | Stabilizes the core of the assembly through aromatic interactions. csic.esacs.org |

| Hydrophobic Effect | Boc-group, tolyl side chain | Drives the initial aggregation of monomers in aqueous media. frontiersin.org |

| Van der Waals Forces | All atoms | Contributes to the close packing and stability of the final structure. nih.gov |

Morphological Characterization (e.g., FESEM)

Studies on analogous Boc-protected di- and tripeptides containing phenylalanine have revealed a rich variety of morphologies. Depending on the specific amino acid sequence and the conditions used for assembly (e.g., solvent, temperature), structures such as nanotubes, nanospheres, nanofibers, and intricate flower-like architectures have been observed. researchgate.netresearchgate.net For example, the self-assembly of Boc-Gly-Phg-Phe-OMe, a related tripeptide, resulted in flower-like architectures when viewed under FESEM. researchgate.net Similarly, other short peptides composed of hydrophobic amino acids have been shown to form highly organized nanotubular or spherical structures. researchgate.net

The images obtained from FESEM are crucial for understanding how molecular-level changes translate into macroscopic structural differences. For instance, the presence of the 3-methyl group on the phenyl ring in this compound could introduce steric constraints that favor certain packing arrangements over others, leading to unique morphologies compared to its non-methylated counterpart. This morphological characterization is essential for correlating the chemical structure of the peptide with the physical properties of the resulting nanomaterial and for tailoring these materials for specific applications.

Table 2: Examples of Morphologies Observed in Self-Assembled Aromatic Peptides

| Peptide Type | Observed Morphology | Characterization Technique | Reference |

|---|---|---|---|

| Boc-Gly-Phg-Phe-OMe | Flower-like architectures | FESEM | researchgate.net |

| Boc-Ile-Ile-OMe | Nanotubes | Electron Microscopy | researchgate.net |

| Boc-Leu-Ile-Ile-OMe | Spherical nanostructures | Electron Microscopy | researchgate.net |

Applications in Advanced Peptide and Drug Design Research

Design of Bioactive Peptides with Enhanced Properties

The introduction of Boc-Phe(3-Me)-OH into peptide chains is a key strategy for developing new therapeutic agents with improved characteristics compared to their natural counterparts. nih.gov Peptidomimetics containing such unnatural amino acids are recognized for offering advantages like enhanced potency and greater in-vivo stability.

The primary motivation for incorporating residues like 3-methyl-L-phenylalanine is to overcome the inherent limitations of natural peptides, such as their rapid degradation by proteases. ahajournals.org The methyl group on the phenyl ring provides steric hindrance, which can shield the peptide backbone from enzymatic cleavage. ahajournals.org

Proteolytic Resistance : The substitution of a hydrogen atom with a methyl group can restrict the rotational mobility around adjacent bonds, rendering the peptide less susceptible to degradation by proteases like kininase II (angiotensin-converting enzyme). ahajournals.org Studies on kinin B1 receptor antagonists demonstrated that analogues containing α-methyl-L-phenylalanine were resistant to in vitro degradation by purified angiotensin-converting enzyme. ahajournals.org Similarly, introducing N-methyl amino acids is a general strategy to increase the enzymatic stability of peptides. peptide.com

Conformational Control and Bioactivity : The methyl group increases the hydrophobicity of the amino acid side chain, which can lead to stronger interactions with biological receptors. chemimpex.comchemimpex.com Furthermore, the steric bulk of the methyl group can influence the peptide's secondary structure, inducing β-turns or helical conformations. ahajournals.org This conformational constraint can lock the peptide into a bioactive shape, enhancing its affinity and selectivity for a specific receptor. For example, in the design of opioid peptide analogues, conformational restriction of the phenylalanine residue was shown to have a profound effect on receptor selectivity. nih.gov Research on opioid tetrapeptides showed that modifying the Phe³ side chain could modulate the pharmacological profiles and receptor selectivity between μ-opioid (MOP) and δ-opioid (DOP) receptors. nih.gov

The table below illustrates the impact of incorporating modified phenylalanine residues on the bioactivity of peptides.

| Peptide Analogue | Modification | Target Receptor | Observed Effect |

| AcLys-[(αMe)Phe⁵,d-βNal⁷,Ile⁸]desArg⁹BK (R 892) | Introduction of α-methyl-L-phenylalanine at position 5 | Kinin B₁ Receptor | High antagonistic potency (pA₂ = 8.8 on human B₁ receptor) and resistance to degradation by angiotensin-converting enzyme. ahajournals.org |

| H-Dmt¹-D-Arg²-Phe(3-iodo)³-Gly⁴-NH₂ derivative | Suzuki-Miyaura cross-coupling on Phe³ | Opioid Receptors (MOP/DOP) | Generated a library of ligands with subnanomolar binding affinities and modulated μ versus δ agonism. nih.gov |

| H-Tyr-D-Orn-Aic-Glu-NH₂ | Replacement of Phe³ with 2-aminoindan-2-carboxylic acid (Aic) | Opioid Receptors (μ/δ) | High preference for μ receptors over δ receptors, demonstrating that side-chain conformational restriction enhances selectivity. nih.gov |

A major challenge in peptide drug development is achieving favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The use of this compound and related unnatural amino acids can significantly improve these parameters. chemimpex.compeptide.com

By enhancing enzymatic stability, the in vivo half-life of the peptide is extended, allowing for less frequent dosing. peptide.com Furthermore, modifications that increase hydrophobicity or alter hydrogen bonding patterns can improve a peptide's ability to cross biological membranes, potentially enhancing oral bioavailability or even facilitating passage across the blood-brain barrier. chemimpex.compeptide.com Reports have shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier, a critical feature for drugs targeting the central nervous system. peptide.com The ability of this compound to improve the pharmacokinetic properties of peptides makes it a valuable tool for optimizing drug formulations. chemimpex.com

Modulating Stability and Bioactivity

Development of Enzyme Inhibitors and Receptor Modulators

This compound is a valuable precursor in the synthesis of molecules designed to interact with specific enzymes and receptors. chemimpex.com Unnatural amino acids form the basis of important classes of enzyme inhibitors, as well as receptor agonists and antagonists.

The strategic placement of the methyl group on the phenylalanine ring can alter how a peptide or peptidomimetic fits into the binding pocket of a target protein. nih.gov This modification can enhance binding affinity or change the functional response from an agonist to an antagonist. peptide.com For instance, in the development of ligands for melanocortin receptors, systematic modifications of the D-phenylalanine residue were crucial for shifting activity between agonism and antagonism at the mouse melanocortin-3 receptor. nih.gov

Similarly, in the context of opioid receptors, extending the aromatic core of the Phe³ residue through chemical modifications allowed for the fine-tuning of the activity profile, leading to potent ligands with mixed μ-opioid receptor/δ-opioid receptor activity. nih.gov The design of specific enzyme inhibitors also benefits from such building blocks. While not involving the 3-methyl derivative specifically, research has shown that a Boc-Phe-vinyl ketone can act as a potent and selective covalent inactivator of AKT kinase, a key enzyme in cell signaling pathways. nih.gov This highlights the potential of Boc-phenylalanine derivatives in creating targeted enzyme inhibitors.

Exploration in Novel Therapeutic Targets (e.g., Cancer, Neurological Disorders)

The application of this compound extends to the development of novel therapeutics for complex diseases like cancer and neurological disorders. chemimpex.comchemimpex.comchemimpex.com

Cancer Research : In oncology, modifying amino acids within peptides can lead to more effective and targeted therapies. chemimpex.comchemimpex.com Peptides designed with unnatural amino acids can disrupt protein-protein interactions essential for tumor growth or act as carriers for cytotoxic agents. The development of inhibitors for enzymes like AKT kinase, which is often dysregulated in cancer, is a promising strategy. nih.gov

Neurological Disorders : Due to its structural similarity to neurotransmitters, 3-Methyl-L-phenylalanine is explored for its potential in developing new drugs for neurological conditions. chemimpex.com Its derivatives are studied for their capacity to modulate neurotransmitter activity. chemimpex.com A significant hurdle in treating brain disorders is the blood-brain barrier, and as mentioned, incorporating certain modified phenylalanine residues can enhance a peptide's ability to penetrate it, opening new avenues for delivering therapeutics directly to the central nervous system. peptide.com

The use of this compound and other unnatural amino acids in solid-phase peptide synthesis (SPPS) facilitates the creation of diverse peptide libraries for screening against these novel therapeutic targets. chemimpex.comnih.gov

Q & A

Q. What are the standard synthetic routes for Boc-Phe(3-Me)-OH, and how do reaction conditions influence yield and purity?

this compound is synthesized via selective protection of the amino group using Boc anhydride, followed by methyl substitution at the phenyl ring’s 3-position. A common method involves:

- Step 1 : Protection of Phe(3-Me)-OH with Boc anhydride in a basic medium (e.g., NaHCO₃) at 0–4°C .

- Step 2 : Catalytic hydrogenation or Pd-mediated reactions for side-chain modifications, if required.

Key factors affecting yield and purity:

- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions like overprotection .

- Catalyst selection : Pd/C or Rosenmund catalysts are effective for hydrogenation steps, yielding >85% purity .

- Purification : Reverse-phase HPLC or silica-gel chromatography resolves unreacted starting materials .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for solubility?

-

Storage : Store at -20°C under anhydrous conditions to prevent Boc-group hydrolysis. Avoid moisture and repeated freeze-thaw cycles .

-

Solubility :

Solvent Solubility (mg/mL) DMSO 100 (376.92 mM) Ethyl acetate 50 (188.46 mM) Methanol Limited (sonication required)

Advanced Research Questions

Q. How does the 3-methyl substitution on phenylalanine influence peptide conformational stability?

The 3-methyl group introduces steric hindrance, altering:

- Backbone flexibility : Reduced φ/ψ angles in adjacent residues due to restricted rotation .

- Hydrophobic interactions : Enhanced binding in hydrophobic protein pockets (e.g., enzyme active sites) .

- Case Study : In a 2023 study, this compound incorporation into a peptide inhibitor increased binding affinity (ΔG = -9.2 kcal/mol) for a viral protease compared to unmodified Phe .

Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR data?

Discrepancies arise due to:

- HPLC limitations : Co-elution of stereoisomers or non-UV-active impurities.

- NMR limitations : Signal overlap in aromatic regions.

Q. Resolution workflow :

LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ = 283.299 for this compound) .

Chiral HPLC : Differentiate D/L enantiomers using a Chiralpak® column (e.g., 90:10 hexane:isopropanol) .

2D-NMR (HSQC/COSY) : Assign methyl group coupling patterns to verify substitution position .

Q. How can researchers optimize this compound incorporation into solid-phase peptide synthesis (SPPS)?

- Coupling conditions : Use HBTU/HOBt activation in DMF for >95% coupling efficiency .

- Steric challenges : Pre-activate the amino acid for 10 min before resin addition.

- Monitoring : Kaiser test or FT-IR (amide I band at 1650 cm⁻¹) confirms completion .

Methodological Guidance

Q. What steps mitigate racemization during this compound-mediated peptide elongation?

Q. How can researchers validate the biological activity of peptides containing this compound?

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., proteases) using fluorogenic substrates .

- Structural studies : X-ray crystallography or MD simulations to map methyl group interactions .

Data Contradiction Analysis

Q. Why do different suppliers report varying purity levels for this compound?

- Analytical methods : Suppliers like GLPBIO use HPLC-UV (λ = 214 nm), while others rely on TLC, which may miss trace impurities .

- Batch variability : Residual Pd (≤0.1%) from hydrogenation steps can skew elemental analysis .

- Recommendation : Request COA (Certificate of Analysis) with detailed HPLC/MS traces .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.